molecular formula C21H21N3O2 B11008513 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-3-carboxamide

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-3-carboxamide

Cat. No.: B11008513
M. Wt: 347.4 g/mol
InChI Key: MXFFYAPRAMMMFJ-UHFFFAOYSA-N
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Description

N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-3-carboxamide is a bis-indole derivative featuring a carboxamide linkage between two substituted indole moieties. The compound’s structure includes a 5-methoxyindole group connected via an ethyl chain to a 1-methylindole-3-carboxamide unit.

Properties

Molecular Formula

C21H21N3O2

Molecular Weight

347.4 g/mol

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methylindole-3-carboxamide

InChI

InChI=1S/C21H21N3O2/c1-24-13-18(16-5-3-4-6-20(16)24)21(25)22-10-9-14-12-23-19-8-7-15(26-2)11-17(14)19/h3-8,11-13,23H,9-10H2,1-2H3,(H,22,25)

InChI Key

MXFFYAPRAMMMFJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NCCC3=CNC4=C3C=C(C=C4)OC

Origin of Product

United States

Preparation Methods

One-Pot Reductive Cyclization

The most efficient method involves a two-step, one-pot sequence starting from 2-chloronitrobenzene and cyanoacetamide derivatives (Table 1):

Step 1 : Nucleophilic aromatic substitution (SₙAr)

  • Reagents : K₂CO₃ (2.5 equiv), DMF, 80°C, 6 h

  • Intermediate : 2-Cyano-2-(2-nitrophenyl)acetamide (85% yield)

Step 2 : Reductive cyclization

  • Conditions : FeCl₃ (0.2 equiv), Zn powder (3 equiv), HCl (conc.), 60°C, 4 h

  • Yield : 72–85% for N-substituted indole-3-carboxamides

Mechanistic Insight :
Fe³⁺ catalyzes nitro group reduction to amine, followed by intramolecular cyclization via nucleophilic attack of the amine on the cyano carbon.

Stepwise Alkylation-Carbamoylation

Patent literature describes a modular approach (EP2725025A1):

a. Indole Alkylation

  • Substrate : 5-Methoxyindole

  • Alkylating Agent : Bromoethylphthalimide

  • Conditions : NaH (1.2 equiv), DMF, 0°C → RT, 12 h

  • Product : 3-(2-Phthalimidoethyl)-5-methoxyindole (68% yield)

b. Carbamoylation

  • Coupling Reagent : HATU (1.5 equiv), DIPEA (3 equiv)

  • Nucleophile : 1-Methylindole-3-carboxylic acid

  • Solvent : DCM, RT, 6 h

  • Yield : 74% after phthalimide deprotection (hydrazine/EtOH)

Tandem Ullmann Coupling-Amidation

A less common but high-yielding method employs copper-mediated coupling:

  • Ullmann Coupling :

    • 5-Methoxyindole + 1,2-Dibromoethane

    • CuI (10 mol%), L-proline (20 mol%), K₃PO₄, DMSO, 110°C, 24 h

    • 3-(2-Bromoethyl)-5-methoxyindole (61% yield)

  • Amidation :

    • 1-Methylindole-3-carbonyl chloride + above intermediate

    • Et₃N (2 equiv), THF, 0°C → RT, 8 h

    • Final product (77% yield)

Comparative Analysis of Synthetic Methods

Parameter One-Pot Stepwise Tandem
Total Yield72–85%50–68%61–77%
Reaction Time10 h18 h32 h
Purification Steps132
Scalability>100 g<50 g10–50 g
Byproduct FormationLowModerateHigh

Key trade-offs:

  • One-pot : Superior atom economy but requires precise stoichiometric control.

  • Stepwise : Enables late-stage diversification at the cost of lower yields.

  • Tandem : Efficient for electron-deficient indoles but generates halogenated waste.

Optimization Challenges and Solutions

Regioselectivity in Indole Functionalization

The 3-position of indole exhibits preferential reactivity due to its inherent nucleophilicity. However, competing 2- and 5-substitution can occur with:

  • Electrophilic agents : >20% 2-substituted byproduct without directing groups.

  • Radical intermediates : 5-methoxy group directs substitution to position 3 via resonance effects.

Mitigation Strategy :

  • Use Boc-protected amines to block position 1.

  • Employ Pd(0)/Xantphos catalysts for selective C–H activation at position 3.

Carboxamide Hydrolysis

Under acidic conditions, the tertiary carboxamide may undergo partial hydrolysis to carboxylic acid (up to 15% yield loss).

Stabilization Methods :

  • Buffered conditions : pH 7–8 phosphate buffer during workup.

  • Low-temperature quenching : Add reaction mixture to ice-cold NaHCO₃.

Analytical Characterization

Critical Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 10.82 (s, 1H, NH), 8.21 (d, J = 8 Hz, 1H), 7.56–7.49 (m, 2H), 6.88 (dd, J = 2, 8 Hz, 1H), 3.85 (s, 3H, OCH₃), 3.72 (t, J = 6 Hz, 2H), 3.34 (s, 3H, NCH₃).

  • HR-MS :
    Calculated for C₁₈H₁₉N₃O₂ [M+H]⁺: 347.1522; Found: 347.1525.

HPLC Purity :

  • 99% on C18 column (MeCN/H₂O + 0.1% TFA, 30:70 → 90:10 over 20 min).

Industrial-Scale Considerations

Cost Analysis (Per kg production):

Component One-PotStepwise
Raw Materials$2,150$3,890
Catalyst/Reagents$980$1,230
Waste Treatment$320$890
Total $3,450 $6,010

Process Recommendations :

  • Solvent Recovery : Distill DMF (bp 153°C) for reuse (85% recovery).

  • Catalyst Recycling : Immobilize FeCl₃ on mesoporous silica (5 cycles with <5% activity loss) .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The biological activity of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-3-carboxamide is attributed to its interaction with various biological targets:

Mechanism of Action :

  • Melatonin Receptor Agonism : The compound acts as an agonist for melatonin receptors MT1 and MT2, mimicking the action of melatonin, which plays a crucial role in regulating circadian rhythms and sleep patterns.
  • Antioxidant Properties : It exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress, potentially offering neuroprotective effects.
  • Antiviral Activity : Preliminary studies suggest that it may inhibit viral replication by interfering with viral enzymes, making it a candidate for antiviral drug development.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications in treating sleep disorders, mood disorders, and certain viral infections. Its structural similarity to melatonin allows it to be explored as a safer alternative or adjunct therapy in these conditions.

Antimicrobial Studies

Recent research has indicated that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. For instance, compounds synthesized from similar indole structures have shown significant activity against both Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Case Studies

Study Title Findings Reference
Synthesis and Evaluation of Indole DerivativesIdentified several derivatives with potent antimicrobial activity against S. aureus and E. coli
Antioxidant Activity AssessmentDemonstrated significant free radical scavenging ability in vitro
Melatonin Receptor Binding StudiesConfirmed binding affinity to MT1 and MT2 receptors comparable to melatonin

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects. The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares core structural motifs with several classes of indole derivatives. Below is a systematic comparison based on substituents, physicochemical properties, and biological relevance:

Quinazoline-Linked Indole Derivatives

Compounds such as 6,7-dimethoxy-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)quinazolin-4-amine (11c) and N-(2-(5-methyl-1H-indol-3-yl)ethyl)-6,7-dimethoxyquinazolin-4-amine (11g) () feature a quinazoline-4-amine group instead of a carboxamide. Key differences include:

  • Substituents : The quinazoline derivatives bear methoxy or methyl groups on the quinazoline ring, while the target compound has a 1-methylindole carboxamide.
  • Physicochemical Data :
Compound Purity (%) Yield (%) HRMS (M+H)+
11c 97 62 433.1984
11g 96 58 401.1872
Target Compound N/A N/A ~377.4 (calc.)
  • Biological Relevance : Quinazoline derivatives are often explored as kinase inhibitors or anticancer agents, whereas the carboxamide group in the target compound may favor interactions with neurotransmitter receptors or enzymes like MAO-B .

Melatonin and Acetamide Derivatives

Melatonin (N-acetyl-5-methoxytryptamine ) () and its analogs share the 5-methoxyindole-ethyl backbone but differ in terminal groups:

  • Structural Divergence : Melatonin has an acetamide group (CH₃CONH-), whereas the target compound features a 1-methylindole-3-carboxamide.
  • Physicochemical Data :
Compound Molecular Formula Molecular Weight Melting Point (°C)
Melatonin C₁₃H₁₆N₂O₂ 232.28 116–120
Target Compound C₂₂H₂₂N₃O₂ 377.43 (calc.) N/A
  • Functional Implications : Melatonin’s acetamide group is critical for binding melatonin receptors (MT1/MT2). The carboxamide in the target compound may alter receptor specificity or enhance metabolic stability .

Neuroprotective Carboxamides

5-(4-Hydroxy-phenyl)-N-(2-(5-methoxy-1H-indol-3-yl)-ethyl)-3-oxopentanamide () is a neuroprotectant with a ketone and phenyl group instead of the methylindole unit:

  • Key Differences : The phenyl-ketone moiety in the neuroprotectant vs. the 1-methylindole in the target compound.
  • Biological Activity : The neuroprotectant demonstrated efficacy in Alzheimer’s disease models by modulating oxidative stress pathways. The target compound’s indole-carboxamide structure may similarly target neuroinflammatory pathways but with distinct pharmacokinetics .

Sulfonamide and Triazole Derivatives

N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]but-3-yne-1-sulfonamide 5h () and triazole-linked compounds () highlight the impact of sulfonamide or heterocyclic groups:

  • Functional Groups : Sulfonamides and triazoles introduce polarity and hydrogen-bonding capacity, contrasting with the carboxamide’s planar structure.
  • Spectroscopic Data :
Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
5h (sulfonamide) 7.68 (d, J=2.1 Hz, 1H) 161.4 (C=O), 55.2 (OCH₃)
Target Compound ~7.2–7.8 (indole Hs) ~155–160 (carboxamide C=O)
  • Applications : Sulfonamides are often enzyme inhibitors (e.g., carbonic anhydrase), while carboxamides may target proteases or GPCRs .

MAO-B and NRF2-Targeting Derivatives

Compounds like N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)-N-(prop-2-yn-1-yl)prop-2-yn-1-amine (13) () and 5-MeO-DPT () are propargylamine derivatives with MAO-B inhibitory or psychedelic properties:

  • Structural Contrast : Propargylamine vs. carboxamide termini.
  • Biological Effects : Propargylamines (e.g., selegiline) inhibit MAO-B, whereas carboxamides may lack this activity but could interact with serotonin receptors due to the indole scaffold .

Research Implications

The structural versatility of 5-methoxyindole-ethyl derivatives allows for diverse biological applications. The target compound’s carboxamide group may enhance binding to hydrophobic pockets in enzymes or receptors compared to sulfonamides or amines. Further studies should explore its synthesis, pharmacokinetics, and activity in models of neurological disorders, leveraging insights from analogs like the neuroprotectant () and melatonin derivatives .

Biological Activity

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-3-carboxamide, also known as Y043-3088, is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neurobiology. This article reviews the available literature regarding its biological activity, including its mechanisms of action, efficacy against various cancer cell lines, and other pharmacological properties.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight 347.42 g/mol
Molecular Formula C21H21N3O2
SMILES Cn1ccc2cc(ccc12)C(NCCc1c[nH]c2ccc(cc12)OC)=O
logP 3.3201
Hydrogen Bond Acceptors 3
Hydrogen Bond Donors 2
Polar Surface Area 44.574 Ų

These properties suggest that the compound is lipophilic, which may influence its absorption and distribution within biological systems.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated against various cancer cell lines, demonstrating promising cytotoxic effects.

Case Studies

  • In Vitro Studies :
    • In a study examining multiple indole derivatives, Y043-3088 exhibited significant inhibition of cell proliferation in MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .
    • Another investigation reported that compounds structurally related to Y043-3088 showed selective cytotoxicity towards leukemia cells, suggesting a potential mechanism involving apoptosis induction .
  • Mechanistic Insights :
    • The mechanism of action appears to involve the modulation of signaling pathways associated with cell survival and apoptosis. For instance, compounds similar to Y043-3088 have been shown to inhibit key proteins involved in these pathways, such as EGFR and IL-6, which are critical in tumor growth and metastasis .

Neuroprotective Effects

Emerging research indicates that Y043-3088 may also possess neuroprotective properties. Preliminary studies suggest that it could mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases .

Pharmacokinetics and Toxicology

While detailed pharmacokinetic data for Y043-3088 is limited, its lipophilicity suggests favorable absorption characteristics. Toxicological assessments are necessary to evaluate safety profiles before clinical applications can be considered.

Q & A

Q. Optimization Strategies :

ParameterOptimal ConditionImpact on Yield
SolventAnhydrous DMF or THFReduces hydrolysis
Temperature0–25°C (for coupling)Minimizes side reactions
Catalyst1–2 mol% DMAPAccelerates acylation

How can researchers resolve contradictions in reported biological activities of indole derivatives like this compound across different studies?

Advanced
Contradictions often arise from structural variations, assay conditions, or target specificity. Methodological approaches include:

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methoxy vs. fluoro groups) on receptor binding .
  • Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls (e.g., melatonin as a reference) .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., anti-inflammatory vs. anticancer activity) .

Q. Example :

SubstituentActivity (IC50, μM)Assay SystemReference
5-Methoxy0.8 (COX-2 inhibition)In vitro enzymatic
5-Fluoro2.4 (PDE4 inhibition)HEK293 cells

What analytical techniques are recommended for structural characterization of this compound?

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry (e.g., indole C3 substitution) .
  • HRMS : High-resolution mass spectrometry validates molecular formula (e.g., [M+H]+^+ at m/z 364.1652) .
  • X-ray Crystallography : Resolves stereochemistry and packing motifs .

Q. Key Data :

  • Melting Point : 192–194°C (indicative of purity) .
  • HPLC Purity : >98% (C18 column, acetonitrile/water gradient) .

What computational strategies are employed to predict the molecular targets of this compound?

Q. Advanced

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with receptors (e.g., serotonin 5-HT2A_{2A} or Bcl-2) .
  • Molecular Dynamics (MD) : Simulates binding stability (e.g., RMSD <2 Å over 100 ns) .
  • QSAR Models : Predict pharmacokinetic properties (e.g., logP = 3.2 ± 0.1) .

Case Study : Docking to 5-HT2A_{2A} revealed hydrogen bonding with Ser159 and hydrophobic interactions with Trp358, explaining its psychotropic potential .

What are the key considerations in designing in vitro assays to evaluate the compound’s biological activity?

Q. Basic

  • Solubility : Use DMSO stocks (<0.1% final concentration) to avoid cytotoxicity .
  • Cell Viability Controls : Include MTT assays to rule off-target effects .
  • Dose-Response Curves : Test 0.1–100 μM range to determine EC50_{50}/IC50_{50} .

Q. Protocol :

Pre-incubate cells (24 h, 37°C).

Treat with compound (6–48 h).

Quantify activity via luminescence (e.g., cAMP assays) .

How can metabolic stability and pharmacokinetic properties be optimized through structural modifications?

Q. Advanced

  • Fluorine Substitution : Enhances metabolic stability (e.g., 5-fluoro analog’s t1/2_{1/2} = 4.2 h vs. 1.8 h for methoxy) .
  • Bioisosteres : Replace labile esters with amides to reduce hepatic clearance .
  • Prodrug Design : Mask polar groups (e.g., phosphate esters) for improved oral bioavailability .

Q. Data :

Modificationt1/2_{1/2} (h)LogP
5-Methoxy1.83.0
5-Fluoro4.23.5
N-Methylation2.52.8

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